molecular formula C13H5ClF3N5O5 B5039486 N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B5039486
M. Wt: 403.66 g/mol
InChI Key: AADQTLXHFPZGOW-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a benzoxadiazole ring, which is a type of heterocyclic aromatic ring, and an amine group attached to a phenyl ring with chloro and trifluoromethyl substituents . These functional groups could potentially give the compound various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxadiazole and phenyl rings are likely to be planar due to the nature of aromatic systems. The trifluoromethyl group could add some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amine could potentially undergo reactions like alkylation, acylation, or condensation. The aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with skin or eyes should be avoided, and inhalation or ingestion could be harmful. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The future directions for this compound would depend on its applications. If it has useful properties, it could be further studied and developed into a commercial product. More research would be needed to fully understand its potential .

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF3N5O5/c14-5-1-2-7(6(3-5)13(15,16)17)18-10-8(21(23)24)4-9(22(25)26)11-12(10)20-27-19-11/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADQTLXHFPZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

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